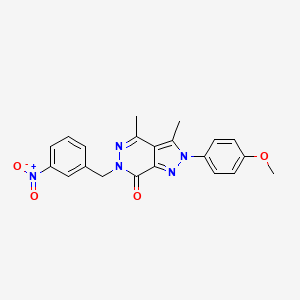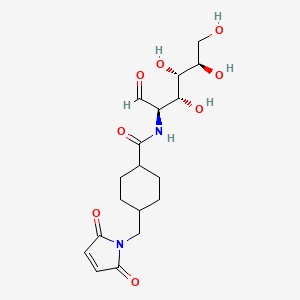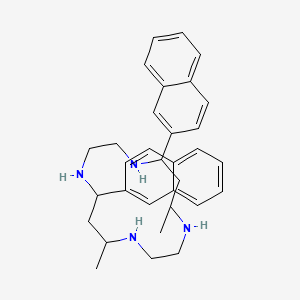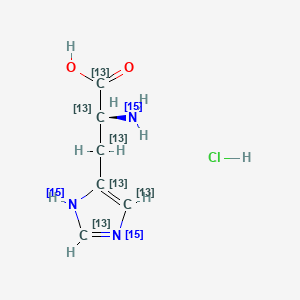
TAAR1 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAAR1 agonist 1 is a compound that targets the trace amine-associated receptor 1 (TAAR1), a member of the G-protein coupled receptor family. TAAR1 is widely distributed across the brain and gastrointestinal system and plays a role in various neuronal processes . TAAR1 agonists have shown promise in treating neuropsychiatric disorders such as schizophrenia, depression, and drug addiction .
Métodos De Preparación
The synthesis of TAAR1 agonist 1 involves molecular docking studies of known TAAR1 ligands characterized by an oxazoline core . The synthetic route includes the development of flat and conformationally locked ligands, with a “Y-shape” conformation suggested for the design of TAAR1 ligands . Industrial production methods are still under research, but the use of combined ligand-based and structure-based computational methods has led to the identification of promising novel TAAR1 agonists .
Análisis De Reacciones Químicas
TAAR1 agonist 1 undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Aplicaciones Científicas De Investigación
TAAR1 agonist 1 has a wide range of scientific research applications:
Mecanismo De Acción
TAAR1 agonist 1 exerts its effects by binding to the TAAR1 receptor, which activates G-protein coupled signaling pathways . This activation regulates the activity of several neurotransmitter signaling pathways, including dopamine and serotonin . The molecular targets and pathways involved include the orthosteric binding site of TAAR1, forming contacts with transmembrane regions and extracellular loops .
Comparación Con Compuestos Similares
TAAR1 agonist 1 is unique compared to other similar compounds due to its specific binding conformation and high selectivity for the TAAR1 receptor . Similar compounds include:
Ulotaront: A TAAR1 agonist with potential antipsychotic effects.
Ralmitaront: Another TAAR1 agonist being evaluated for its efficacy in treating schizophrenia.
RO5166017, RO5256390, RO5203648, and RO5263397: Orally bioavailable, highly potent, and selective agonists of TAAR1.
This compound stands out due to its unique structural features and promising pharmacological profile.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
CEYXITCJCQGOGU-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)




